Cenicriviroc

Catalog No.
S523153
CAS No.
497223-25-3
M.F
C41H52N4O4S
M. Wt
696.9 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cenicriviroc

CAS Number

497223-25-3

Product Name

Cenicriviroc

IUPAC Name

(5E)-8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(S)-(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide

Molecular Formula

C41H52N4O4S

Molecular Weight

696.9 g/mol

InChI

InChI=1S/C41H52N4O4S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46)/b34-26+/t50-/m0/s1

InChI Key

PNDKCRDVVKJPKG-WHERJAGFSA-N

SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C

Synonyms

(S,E)-8-(4-(2-Butoxyethoxy)phenyl)-1-isobutyl-N-(4-(((1-propyl-1H-imidazol-5-yl)methyl)sulfinyl)phenyl)-1,2,3,4-tetrahydrobenzo[b]azocine-5-carboxamide; TAK-652; TAK652; TAK 652; TBR-652; TBR 652; TBR652; Cenicriviroc

Canonical SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C

Isomeric SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC/3=C(C=C2)N(CCC/C(=C3)/C(=O)NC4=CC=C(C=C4)[S@@](=O)CC5=CN=CN5CCC)CC(C)C

Mechanism of Action

Cenicriviroc is a dual antagonist of C-C chemokine receptor types 2 and 5 (CCR2/CCR5) []. These receptors are involved in the migration and activation of immune cells, which contribute to inflammation and fibrosis in the liver in individuals with NASH []. By blocking CCR2 and CCR5, Cenicriviroc aims to reduce inflammation and fibrosis progression in the liver [].

Preclinical Studies

Preclinical studies in animal models of NASH have shown promising results for Cenicriviroc. These studies demonstrated that Cenicriviroc treatment reduced liver inflammation, fibrosis, and steatosis (fat accumulation) [, ].

Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of Cenicriviroc for the treatment of NASH.

  • Phase 2b CENTAUR study: This study found that Cenicriviroc treatment led to a statistically significant improvement in liver fibrosis compared to placebo in patients with NASH and stage 2 or 3 fibrosis [].
  • Phase 2b TANDEM study: This study compared the efficacy and safety of Cenicriviroc monotherapy and combination therapy with Tropifexor (another investigational drug for NASH) to placebo. The study found that Cenicriviroc monotherapy was well-tolerated and showed some beneficial effects on liver enzymes and body weight, but the combination therapy did not demonstrate additional benefits [].

Purity

> 95%

Quantity

Milligrams-Grams

XLogP3

7.5

Appearance

Solid powder

UNII

15C116UA4Y

Related CAS

497223-28-6 (mesylate)

Drug Indication

Treatment of non-alcoholic steatohepatitis (NASH)

MeSH Pharmacological Classification

CCR5 Receptor Antagonists

KEGG Target based Classification of Drugs

Cytokines and receptors
Cytokine receptors
Chemokine receptors
CCR5 (CD195) [HSA:1234] [KO:K04180]

Other CAS

497223-25-3

Wikipedia

Cenicriviroc

Use Classification

Human Drugs -> EU pediatric investigation plans

Dates

Modify: 2023-08-15

Explore Compound Types